molecular formula C12H15NO2 B2363456 Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 1823917-35-6

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2363456
CAS No.: 1823917-35-6
M. Wt: 205.257
InChI Key: YLQVNDCOKDIINR-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound with the molecular formula C12H15NO2.

Scientific Research Applications

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

Safety and Hazards

The compound has been associated with the following hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQVNDCOKDIINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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